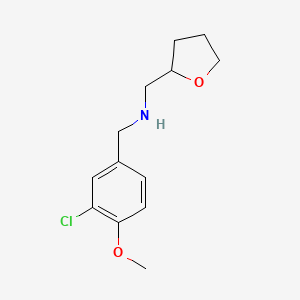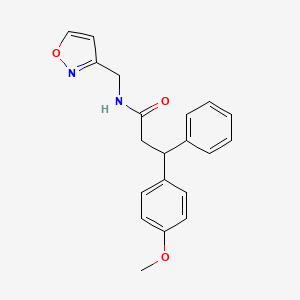
(3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine, also known as CMBTHFMA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The exact mechanism of action of (3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine is not fully understood, but it is believed to work by targeting specific cellular pathways involved in cell growth and survival. Studies have suggested that this compound may inhibit the activation of certain enzymes involved in cell proliferation, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, this compound has also been found to have anti-inflammatory and antioxidant effects. Studies have suggested that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and may protect against oxidative stress by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine. One area of interest is its potential as a therapeutic agent for cancer treatment, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Finally, research on the mechanism of action of this compound may lead to the development of new drugs targeting similar cellular pathways.
Synthesemethoden
(3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine can be synthesized through a multistep process involving the reaction of 3-chloro-4-methoxybenzaldehyde with tetrahydro-2-furanylmethylamine in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
(3-chloro-4-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine has been studied for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and fungi. In one study, this compound was found to induce apoptosis in human leukemia cells, suggesting its potential as a therapeutic agent for cancer treatment. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-16-13-5-4-10(7-12(13)14)8-15-9-11-3-2-6-17-11/h4-5,7,11,15H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCPURRMYKWZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2CCCO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-isobutyl-2,6,6-trimethyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B6001596.png)
![[2-({4-methoxy-3-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6001606.png)
![2-[(2-bromobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6001609.png)
![3-{6-amino-8-[(2-hydroxyethyl)amino]-3H-purin-3-yl}-1,2-propanediol](/img/structure/B6001613.png)
![(4aS*,8aR*)-2-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]decahydroisoquinoline](/img/structure/B6001614.png)
![1-[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]-3-(2-fluorophenyl)pyrrolidine](/img/structure/B6001624.png)
![1-(1-adamantyl)-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B6001626.png)
![3-(diphenylmethyl)-5-(isopropylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6001638.png)

![3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6001654.png)

![[1-(3-ethoxy-4-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6001664.png)
![1-(6-chloro-3-pyridazinyl)-3-methyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6001669.png)

